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Compound of Interest

Compound Name:
4-Methoxy-2,3,6-trimethylbenzyl

Bromide-d3

Cat. No.: B562783 Get Quote

Technical Guide: 4-Methoxy-2,3,6-
trimethylbenzyl Bromide-d3
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Methoxy-2,3,6-trimethylbenzyl
Bromide-d3, a deuterated compound of interest in synthetic chemistry and drug discovery. The

document outlines its core molecular data, a plausible experimental protocol for its synthesis,

and the broader context of deuterated compounds in pharmaceutical research.

Core Compound Data
Quantitative data for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is summarized below. The

inclusion of three deuterium atoms in the methoxy group results in a precise mass increase

compared to its non-deuterated isotopologue.

Property Value Reference

Molecular Formula C₁₁H₁₂D₃BrO [1][2]

Molecular Weight 246.16 g/mol [1][2]

CAS Number 1189693-80-8 [1]
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Significance of Deuteration in Drug Development
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable heavy

isotope deuterium, are crucial tools in modern drug discovery.[3] This isotopic substitution can

significantly alter the pharmacokinetic properties of a molecule without changing its

fundamental shape or biological activity. The carbon-deuterium (C-D) bond is stronger than the

carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by

cytochrome P450 enzymes responsible for drug metabolism.[4]

This "kinetic isotope effect" can lead to several therapeutic advantages:

Reduced Metabolism: Slowing the rate of metabolic breakdown can increase a drug's half-

life.[4][5]

Improved Pharmacokinetics: A longer half-life may allow for lower or less frequent dosing,

improving patient compliance.

Enhanced Safety Profile: Deuteration can reduce the formation of potentially toxic or reactive

metabolites.

The approval of deuterated drugs like deutetrabenazine by the FDA has validated this

approach, stimulating significant investment and research into the development of novel

deuterated pharmaceuticals.[5][6][7]

Experimental Protocols: Synthesis
A specific, peer-reviewed synthesis for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is not

readily available in the literature. However, a highly plausible synthetic route involves the

bromination of its corresponding deuterated alcohol, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-

d3, which is commercially available.

The conversion of a benzylic alcohol to a benzylic bromide is a standard transformation in

organic synthesis. The protocol detailed below is adapted from established methods for the

bromination of benzylic alcohols using triphenylphosphine (PPh₃) and N-Bromosuccinimide

(NBS).[6]
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Proposed Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl
Bromide-d3
Reaction Scheme:

Materials:

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq)

Triphenylphosphine (PPh₃) (1.5 eq)

N-Bromosuccinimide (NBS) (1.5 eq)

Dichloromethane (DCM), anhydrous

Deionized Water

Magnesium Sulfate (MgSO₄), anhydrous

Silica Gel for column chromatography

n-Pentane or Hexane/Ethyl Acetate mixture for elution

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-

Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq) in anhydrous dichloromethane.

Cool the solution to 0 °C using an ice bath.

To the stirred solution, add triphenylphosphine (1.5 eq) followed by the portion-wise addition

of N-Bromosuccinimide (1.5 eq). Maintain the temperature at 0 °C during addition to control

the reaction exotherm.

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (2x).

Combine the organic layers and wash with deionized water, followed by a brine solution.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

The resulting crude product will contain the desired benzyl bromide along with

triphenylphosphine oxide and succinimide byproducts.

Purify the crude residue by flash column chromatography on silica gel. A non-polar eluent

system, such as n-pentane or a hexane/ethyl acetate gradient, should effectively separate

the product from the byproducts.[6]

Collect the fractions containing the pure product (as identified by TLC) and remove the

solvent under reduced pressure to yield 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as a

solid or oil.

Logical and Experimental Workflows
The following diagrams illustrate the strategic role of deuteration in research and a generalized

workflow for its application in drug discovery.
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Caption: Strategic workflow for utilizing deuteration to improve drug candidate properties.
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Caption: General experimental workflow for the synthesis and purification of the title

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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